molecular formula C8H4FNO2S B8481354 5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one

5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B8481354
M. Wt: 197.19 g/mol
InChI Key: JKYAIMMIAFYURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one is a useful research compound. Its molecular formula is C8H4FNO2S and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4FNO2S

Molecular Weight

197.19 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C8H4FNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H

InChI Key

JKYAIMMIAFYURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=O)O2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In still a further embodiment, 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone may be prepared according to the methodology and reagents of Scheme 16A. In this embodiment, a 1,3,4-oxathiazol-2-one ring fragment is generated and subsequently converted to a 1,2,4-thiadiazole ring fragment during the preparation of 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone. Specifically, 4-fluorobenzamide is reacted with chlorocarbonylsulfenyl chloride to provide 5-(4-fluoro-phenyl)-1,3,4-oxathiazol-2-one. In one embodiment, the reaction is performed in toluene. In another embodiment, the reaction is performed at elevated temperatures of about 80° C. for about 3 hours. 5-(4-Fluorophenyl)-1,3,4-oxathiazol-2-one is then reacted with acetyl cyanide to provide 1-(3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)-ethanone. In one embodiment, this reaction is performed in 1,2-dichlorobenzene. In another embodiment, this reaction is performed at elevated temperatures of about 160° C. for about 20 hours. 1-(3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl)ethanone is then converted to a compound of Formula (I-A) by the methods described herein, such as Scheme 1.
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 4-fluorobenzamide (70.00 g, 503.1 mmol) in toluene (900 mL) was added chlorocarbonyl sulfenyl chloride (83.0 mL, 1.00 mol). The mixture was heated overnight at 60° C. and concentrated. The resulting tan solid was triturated with methylene chloride (200 mL), collected by suction filtration and rinsed with additional methylene chloride (4×70 mL). The crude product was impregnated onto silica (100 g) and chromatographed in a large filter funnel dry loaded with silica using a hexane/ethyl acetate gradient. The product 5-(4-fluorophenyl)-1,3,4-oxathiazol-2-one was afforded as an off-white solid (55.98 g, 56%).
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